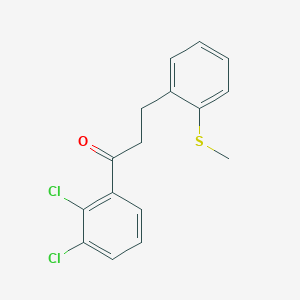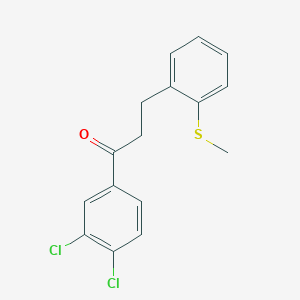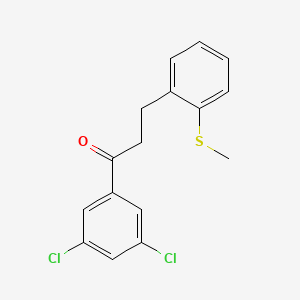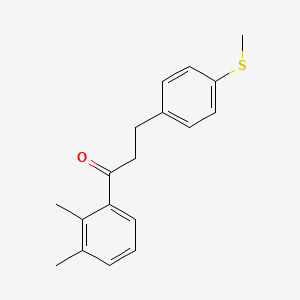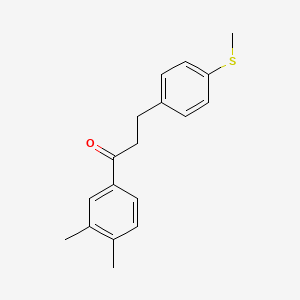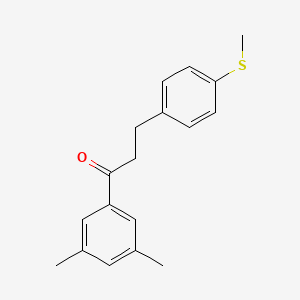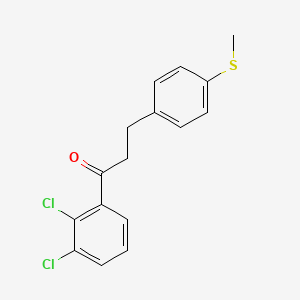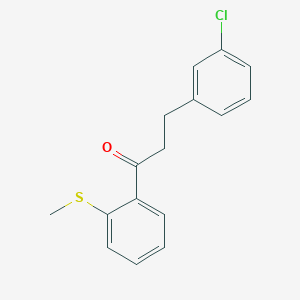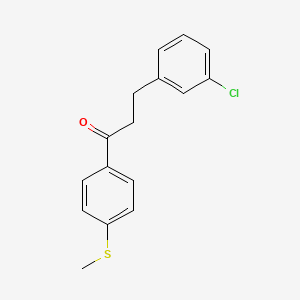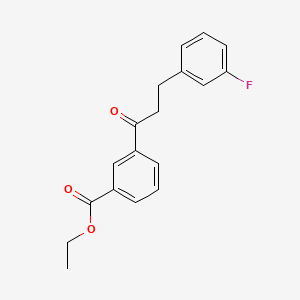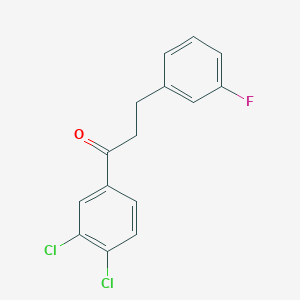
2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Übersicht
Beschreibung
2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone, also known as ketamine, is a dissociative anesthetic drug that has been used for decades in medical settings for surgical anesthesia and pain management. It has a molecular formula of C17H16Cl2O and a molecular weight of 307.2 g/mol .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone consists of a propiophenone backbone with a 2,6-dichlorophenyl group on one end and a 2,6-dimethylphenyl group on the other . The presence of these groups likely contributes to its unique properties and reactivity.Wissenschaftliche Forschungsanwendungen
1. Polymerization Studies
2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone has been explored in the context of polymerization. For example, Wei, Challa, and Reedijk (1991) investigated the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, using N-methylimidazole Cu(II) complexes. This resulted in the formation of PPO-type telechelics with two hydroxyl end groups, indicating potential applications in creating specialized polymers (Wei, Challa, & Reedijk, 1991).
2. Chlorination Reactions
The chlorination process involving similar compounds, such as 2-t-butyl-4,6-dimethylphenol, was studied by Hartshorn, Judd, and Robinson (1986). They found the formation of chloromethylene compounds and trichloro ketones, highlighting a chemical pathway that might be relevant for this compound (Hartshorn, Judd, & Robinson, 1986).
3. Hydrogen-Bonded Adduct Formation
Majerz, Sawka-Dobrowolska, and Sobczyk (1994) conducted a study on the adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, which is structurally related to this compound. Their research into the hydrogen bonding and IR spectrum provides insights into potential interactions and stability of such compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).
4. Catalysis in Polymerization
The compound has been implicated in catalysis studies, such as those by Lehtonen and Sillanpää (2004), who explored tungsten(VI) complexes with aminobis(phenolato) ligands. These complexes were used to catalyze ring-opening metathesis polymerization of norbornene, suggesting potential catalytic roles for related compounds (Lehtonen & Sillanpää, 2004).
5. Electroactive Polymer Studies
Yamamoto, Iwasaki, Nishide, and Tsuchida (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), highlighting the electroactive properties of polymers derived from similar compounds. This research is relevant for understanding the electrical properties of polymers related to this compound (Yamamoto et al., 1992).
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-5-3-6-12(2)13(11)9-10-16(20)17-14(18)7-4-8-15(17)19/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUXZHSWXOLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644817 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-37-8 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


